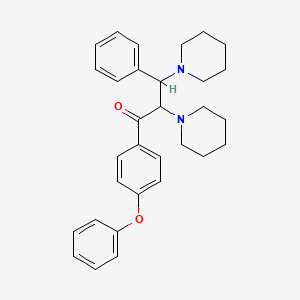
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyphenyl group, a phenyl group, and two piperidinyl groups attached to a propanone backbone. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
The synthesis of 1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative in the presence of a base to form the phenoxyphenyl group.
Addition of the Phenyl Group: The phenoxyphenyl intermediate is then reacted with a phenylating agent to introduce the phenyl group.
Formation of the Propanone Backbone: The resulting compound is then subjected to a series of reactions to form the propanone backbone.
Introduction of Piperidinyl Groups: Finally, the piperidinyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing catalysts and advanced reaction conditions.
Analyse Des Réactions Chimiques
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the propanone backbone.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with various biological targets. It is investigated for its potential use in the treatment of diseases such as cancer, tuberculosis, and neurological disorders.
Biological Research: Researchers study this compound to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of other complex molecules, making it valuable in the development of new pharmaceuticals and chemical products.
Industrial Applications: Its unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(4-Phenoxyphenyl)-3-phenyl-2-piperidin-1-ylpropan-1-one: This compound has a similar structure but lacks one of the piperidinyl groups, which may affect its chemical properties and biological activity.
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(morpholin-1-yl)propan-1-one:
1-(4-Phenoxyphenyl)-3-phenyl-2,3-di(pyrrolidin-1-yl)propan-1-one: The presence of pyrrolidinyl groups instead of piperidinyl groups can result in different chemical and biological properties.
Propriétés
Numéro CAS |
6284-51-1 |
|---|---|
Formule moléculaire |
C31H36N2O2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
1-(4-phenoxyphenyl)-3-phenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C31H36N2O2/c34-31(26-17-19-28(20-18-26)35-27-15-7-2-8-16-27)30(33-23-11-4-12-24-33)29(25-13-5-1-6-14-25)32-21-9-3-10-22-32/h1-2,5-8,13-20,29-30H,3-4,9-12,21-24H2 |
Clé InChI |
SXPCWCDTYMFJNW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
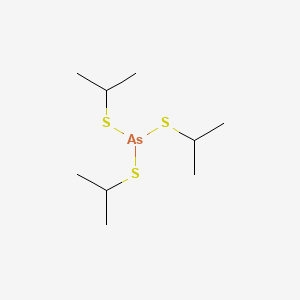

![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
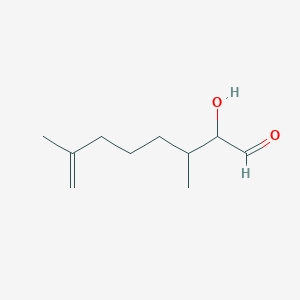

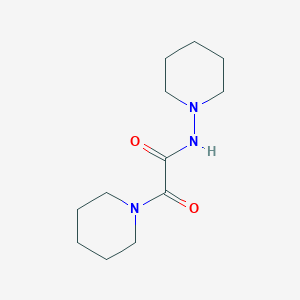
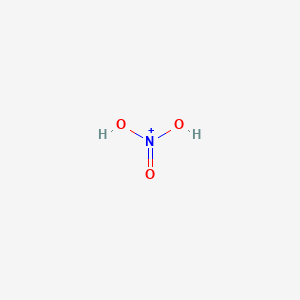
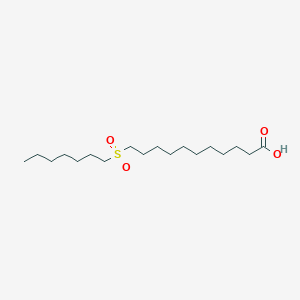
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)


![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)

